molecular formula C17H19FN2O3S B7688880 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B7688880
M. Wt: 350.4 g/mol
InChI Key: YIJZKKVEQALJLC-UHFFFAOYSA-N
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Description

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE is a sulfonamide-acetamide hybrid compound characterized by a methanesulfonamido group attached to a 4-fluorobenzyl moiety and an acetamide linkage to a 4-methylphenyl group. Its molecular framework balances lipophilicity (via the 4-methylphenyl group) and polarity (via the methanesulfonamido group), which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-13-3-9-16(10-4-13)19-17(21)12-20(24(2,22)23)11-14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJZKKVEQALJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amidation: The formation of the amide bond is achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl and methanesulfonamido groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its specific interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fluorophenyl- and methylphenyl-substituted acetamides. Below is a comparative analysis of its structural and physicochemical properties alongside analogous derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Evidence ID
2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE (Target) Not provided Likely C17H17FN2O3S ~348.4 Methanesulfonamido, 4-fluorobenzyl, 4-methylphenyl -
N-ALLYL-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE 339097-56-2 C11H12FNOS 225.28 Sulfanyl (thioether), allyl
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 701926-99-0 C20H22FN3O3S 403.47 Piperazinyl-sulfonyl, 4-fluorophenyl
2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide 426221-85-4 C21H18ClFN2O3S 444.90 Chloro, methylphenyl-sulfonyl
2-(4-BENZOYLPHENYL)-2-(4-BROMOPHENYL)-N-[(METHOXYIMINO)METHYL]ACETAMIDE 339115-45-6 C23H19BrN2O3 451.31 Benzoyl, bromophenyl, methoxyimino

Structural Differentiation

  • Sulfonamide vs. Sulfanyl Groups: The target compound features a methanesulfonamido group (-SO2NH-), which is more polar and electronegative than the sulfanyl (-S-) group in N-ALLYL-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE .
  • Piperazinyl-Sulfonyl Hybrid : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide incorporates a piperazine ring linked to a tosyl (methylphenyl sulfonyl) group . This introduces basic nitrogen atoms, which may improve aqueous solubility compared to the target compound’s simpler methanesulfonamido group.
  • Chlorinated Analog: 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide includes a chloro substituent, increasing electronegativity and steric bulk . This could alter metabolic stability or receptor interactions relative to the target compound.
  • Bromophenyl-Bearing Derivative: The bromine and benzoyl groups in 2-(4-BENZOYLPHENYL)-2-(4-BROMOPHENYL)-N-[(METHOXYIMINO)METHYL]ACETAMIDE contribute to higher molar mass (451.31 g/mol) and lipophilicity, likely reducing solubility compared to the target .

Functional Implications

  • Lipophilicity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to derivatives with polar substituents (e.g., piperazinyl or methoxyimino groups). This may favor blood-brain barrier penetration or membrane-associated target engagement.
  • Metabolic Stability : Sulfonamides are generally resistant to oxidative metabolism, whereas sulfanyl groups (as in ) may be prone to oxidation, reducing half-life.

Research Findings and Trends

While specific biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

  • Piperazinyl-sulfonyl acetamides (e.g., ) are explored for kinase inhibition due to their ability to chelate metal ions or interact with ATP-binding pockets.
  • Chlorinated sulfonamides (e.g., ) are frequently investigated as antimicrobial agents, leveraging halogen substituents for enhanced target affinity.
  • Sulfanyl acetamides (e.g., ) may exhibit radical-scavenging properties, though their instability in vivo remains a limitation.

Biological Activity

The compound 2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features a fluorophenyl group, a methanesulfonamido moiety, and an acetamide group, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20FN3O3S
  • Molecular Weight : Approximately 351.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Hydrogen Bonding : The methanesulfonamido group can form hydrogen bonds with polar residues in proteins, influencing enzyme activity or receptor binding.
  • Aromatic Interactions : The fluorophenyl group may engage in π-π interactions with aromatic residues, enhancing binding affinity to target proteins.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial properties. Studies have shown that the presence of the methanesulfonamido group enhances the compound's efficacy against certain bacterial strains.

Case Study: Inhibition of Bacterial Secretion Systems

In a study investigating the inhibition of Type III secretion systems (T3SS) in pathogenic bacteria, compounds with similar structural characteristics demonstrated significant inhibitory effects. For instance, one compound showed an IC50 value of approximately 50 μM against T3SS-mediated activities, suggesting that modifications in the structure can lead to enhanced bioactivity against bacterial virulence factors .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects associated with this compound. The modulation of inflammatory pathways through inhibition of specific enzymes involved in inflammation could be a promising area for further research.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles is crucial for evaluating the therapeutic potential of this compound. Initial assessments indicate that the compound may exhibit favorable absorption and distribution characteristics, although detailed studies are required to ascertain its safety profile in vivo.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Value
Compound ASimilarAntimicrobial50 μM
Compound BSimilarAnti-inflammatoryTBD

This comparative analysis highlights the potential advantages of specific structural features in enhancing biological activity.

Conclusion and Future Directions

The compound This compound shows promise due to its unique structure and potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Future research should focus on:

  • Detailed pharmacological studies to elucidate its mechanism of action.
  • Comprehensive toxicity assessments to ensure safety for therapeutic use.
  • Exploration of structural modifications to enhance efficacy and reduce side effects.

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